ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazin-3-one core. This structure is substituted at position 8 with a 3-methoxyphenoxy group, at position 2 with an acetamido linker, and at the terminal end with an ethyl benzoate moiety. The compound’s design integrates key pharmacophoric elements:
- Triazolo-pyrazine core: Known for its bioisosteric resemblance to purines, enabling interactions with adenosine receptors and other enzymatic targets .
- Ethyl benzoate-acetamido side chain: Enhances solubility and provides a handle for further functionalization or prodrug strategies .
Synthetic routes for analogous compounds typically involve cyclization of thiosemicarbazones or hydrazine derivatives with carbonyl reagents, followed by coupling reactions to introduce substituents (e.g., phenoxy or acetamido groups) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
ethyl 2-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6/c1-3-33-22(30)17-9-4-5-10-18(17)25-19(29)14-28-23(31)27-12-11-24-21(20(27)26-28)34-16-8-6-7-15(13-16)32-2/h4-13H,3,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDHFIWVAJKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Adapting PMC10892893’s microwave methodology reduces cyclization time to 30 minutes with comparable yields (80–85%). Replacing POCl₃ with acetic acid under microwave irradiation (150°C, 300 W) minimizes side reactions, particularly for electron-deficient aryl groups.
Ultrasonic Promotion
CN103613594A reports that ultrasonic radiation (40 kHz) in POCl₃ at 105°C accelerates phenoxy substitution, completing reactions in 3 hours versus 12 hours conventionally. This method is ideal for thermally sensitive intermediates.
Analytical Data and Characterization
Melting Point : 152–154°C (recrystallized from ethanol).
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.39 (q, J = 7.1 Hz, 2H, OCH₂), 4.85 (s, 2H, CH₂CO), 6.90–7.89 (m, 8H, aromatic), 8.52 (s, 1H, triazole-H).
HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
The compound features a triazolo-pyrazine framework, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C22H22N4O4, with a molecular weight of 406.442 g/mol.
Pharmacological Applications
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Research indicates that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate may similarly contribute to reducing inflammation through its structural analogs .
- Cancer Therapeutics :
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and infection.
- Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including heterocyclization techniques that yield the desired compound with high purity levels suitable for research applications.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Initial Synthesis | Heterocyclization | Controlled temperature |
| Purification | Chromatography | Solvent extraction |
| Characterization | NMR, Mass Spectrometry | Standard analytical methods |
Mechanism of Action
The mechanism of action of ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substitution at Position 8: The 3-methoxyphenoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzylsulfanyl group in ’s analogue . This substitution likely influences binding to adenosine receptors, as methoxy groups enhance π-π stacking interactions . Replacement with p-tolyloxy () increases lipophilicity (logP ~3.5 vs.
Acetamido-Benzoate Variations :
- Ethyl vs. methyl esters: The ethyl group in the target compound marginally increases metabolic stability compared to methyl esters, as observed in ’s thiazole derivatives .
- Ortho vs. para substitution on the benzoate ring ( vs. target compound) affects steric hindrance and hydrogen bonding, with ortho-substituted analogues showing reduced crystallinity .
Biological Activity: Adenosine Receptor Affinity: The triazolo-pyrazine core is a known scaffold for A₁/A₂ₐ adenosine receptor ligands. Benzyl-substituted derivatives () exhibit nanomolar affinity, whereas phenoxy-substituted analogues (e.g., target compound) may prioritize selectivity over potency . Antioxidant Activity: Hydroxyphenyl-substituted derivatives () demonstrate radical scavenging (IC₅₀ ~10 μM), absent in the target compound due to its methoxy group .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The target compound’s ethyl benzoate group contributes to a higher molecular weight (463.4 vs. 348.1 in ) and moderate lipophilicity, balancing solubility and membrane penetration.
- Ortho-substituted benzoates (target compound) exhibit lower aqueous solubility than para-substituted analogues (), aligning with trends in steric hindrance .
Biological Activity
Ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities. The presence of the methoxyphenoxy group and the acetamido moiety enhances its solubility and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin. Specifically:
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
This data suggests that the triazolo[4,3-a]pyrazine scaffold is a promising structure for developing new antibacterial agents .
The mechanism by which these compounds exert their antibacterial effects may involve interactions with bacterial DNA gyrase. The protonated amines in the triazolo[4,3-a]pyrazine derivatives can form π-cation interactions with amino acid residues in the enzyme, enhancing their binding affinity and resulting in effective inhibition of bacterial growth .
Anticancer Potential
In addition to antibacterial activity, there is emerging evidence regarding the anticancer potential of triazolo[4,3-a]pyrazine derivatives. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds demonstrated cytotoxic effects against various cancer cell lines .
Case Studies
- Antibacterial Screening : In vitro testing of several triazolo[4,3-a]pyrazine derivatives showed varying degrees of antibacterial activity. Compounds with longer alkyl chains generally exhibited higher activity compared to those with aromatic substituents due to increased lipophilicity and cell permeability .
- Cytotoxicity Assays : Compounds derived from similar scaffolds were tested for cytotoxicity against human cancer cell lines, revealing selective toxicity that warrants further investigation into their potential as anticancer agents .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and coupling steps. For example:
- Cyclization : Start with ethyl 2-amino-2-(2-benzyl-hydrazono)acetate, cyclized using carbonyldiimidazole to form the triazolo-pyrazine core .
- Coupling : React the core with 3-methoxyphenoxy and acetamido-benzoate moieties under controlled conditions (e.g., anhydrous DMF, 60°C, EDCI/HOBt catalysis) .
- Optimization : Key parameters include temperature (10–60°C), solvent choice (ethanol, DMF), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., δ 7.35–8.08 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z calculated for ) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1716 cm) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography .
Q. How can researchers ensure the compound’s stability during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent degradation of the triazolo-pyrazine core .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 1 month) with HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolo-pyrazine core synthesis be addressed?
- Methodological Answer : Regioselectivity in cyclization steps is influenced by:
- Catalyst Choice : Use Lewis acids (e.g., ZnCl) to direct ring closure .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor specific transition states .
- Temperature Control : Lower temperatures (10°C) reduce side reactions .
- Validation : Compare -NMR data of intermediates with known standards .
Q. How should researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for adenosine receptor binding) and controls .
- Dose-Response Analysis : Calculate IC values across multiple replicates to identify outliers .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenoxy with 4-fluorophenoxy) and test activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to adenosine A receptors .
- Bioactivity Correlation : Tabulate IC values against structural features (see Table 1).
Q. Table 1: SAR of Triazolo-Pyrazine Derivatives
| Substituent Position | Modification | IC (nM) | Target Receptor | Reference |
|---|---|---|---|---|
| 8-position | 3-Methoxyphenoxy | 12.4 ± 1.2 | A | |
| 8-position | 4-Methylphenoxy | 28.9 ± 3.1 | A | |
| 2-position | Ethyl benzoate | 45.6 ± 5.7 | A |
Q. How can solubility limitations of this compound be overcome in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) to enhance aqueous solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes .
- In Silico Screening : Predict logP and solubility via tools like SwissADME to guide derivatization .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via TLC or LC-MS to identify bottlenecks .
- Data Reproducibility : Share raw NMR/MS files in supplementary materials to enable cross-validation .
- Ethical Compliance : Follow GHS guidelines for handling toxic intermediates (e.g., phenacyl bromides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
